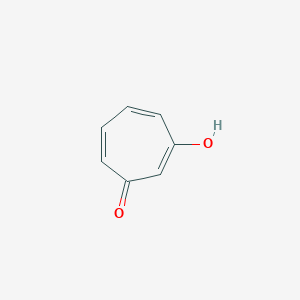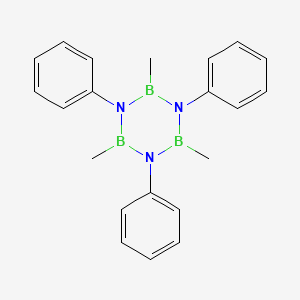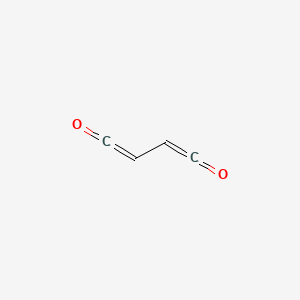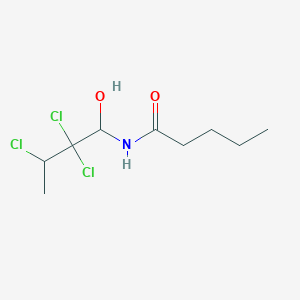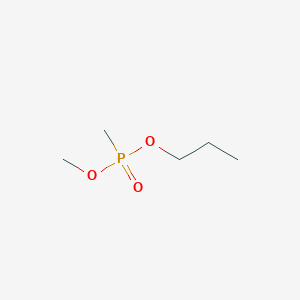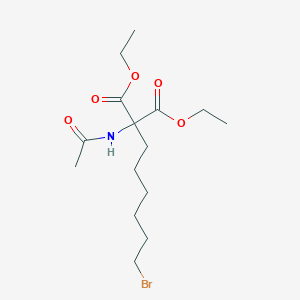
Diethyl acetamido(6-bromohexyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl acetamido(6-bromohexyl)propanedioate is an organic compound with the molecular formula C13H23BrNO4 It is a derivative of propanedioic acid, featuring an acetamido group and a bromohexyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl acetamido(6-bromohexyl)propanedioate typically involves the alkylation of diethyl acetamidomalonate with 6-bromohexyl bromide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, in an ethanol solvent. The general reaction scheme is as follows:
Formation of Enolate Ion: Diethyl acetamidomalonate is treated with sodium ethoxide to form the enolate ion.
Alkylation: The enolate ion reacts with 6-bromohexyl bromide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Use of large-scale reactors.
- Controlled addition of reagents.
- Efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl acetamido(6-bromohexyl)propanedioate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with various nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives.
Hydrolysis: Formation of acetamido(6-bromohexyl)propanedioic acid.
Reduction: Formation of diethyl acetamido(6-hydroxyhexyl)propanedioate.
Applications De Recherche Scientifique
Diethyl acetamido(6-bromohexyl)propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl acetamido(6-bromohexyl)propanedioate involves its interaction with various molecular targets. The bromohexyl chain can undergo substitution reactions, allowing the compound to modify biological molecules. The acetamido group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl acetamidomalonate: Lacks the bromohexyl chain, making it less reactive in substitution reactions.
Diethyl 2-(6-bromohexyl)malonate: Similar structure but without the acetamido group, affecting its hydrogen bonding capabilities.
Uniqueness
Diethyl acetamido(6-bromohexyl)propanedioate is unique due to the presence of both the acetamido group and the bromohexyl chain. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
5183-28-8 |
|---|---|
Formule moléculaire |
C15H26BrNO5 |
Poids moléculaire |
380.27 g/mol |
Nom IUPAC |
diethyl 2-acetamido-2-(6-bromohexyl)propanedioate |
InChI |
InChI=1S/C15H26BrNO5/c1-4-21-13(19)15(17-12(3)18,14(20)22-5-2)10-8-6-7-9-11-16/h4-11H2,1-3H3,(H,17,18) |
Clé InChI |
FMZVTJYFTGWJSG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCCCCCBr)(C(=O)OCC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



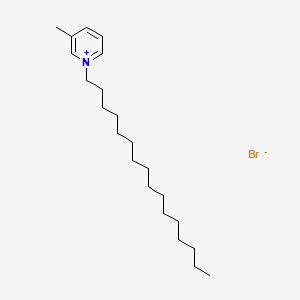

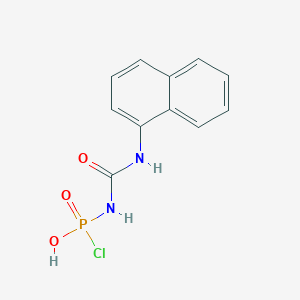
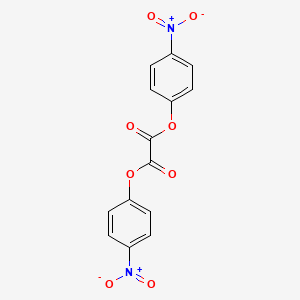

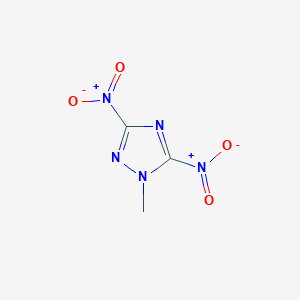
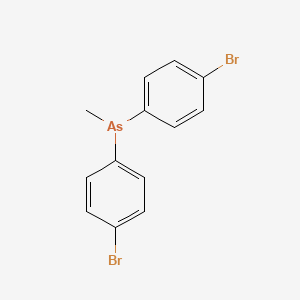
![1-(Furan-2-ylmethyl)-3-[4-[4-(furan-2-ylmethylcarbamoylamino)-2-methoxyphenyl]-3-methoxyphenyl]urea](/img/structure/B14742617.png)
